molecular formula C13H20N2O3S2 B2691594 N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide CAS No. 2094506-19-9

N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide

Cat. No.: B2691594
CAS No.: 2094506-19-9
M. Wt: 316.43
InChI Key: BAYAOLFWNUMVOA-UHFFFAOYSA-N
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Description

N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is a compound that features a thiophene ring substituted with a diethylsulfamoyl group and an ethylprop-2-enamide chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The diethylsulfamoyl group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylsulfamoyl group and the ethylprop-2-enamide chain differentiates it from other thiophene derivatives, potentially offering unique advantages in various applications .

Properties

IUPAC Name

N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-4-12(16)14-10-9-11-7-8-13(19-11)20(17,18)15(5-2)6-3/h4,7-8H,1,5-6,9-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYAOLFWNUMVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(S1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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